molecular formula C17H23N3O5S B2752751 N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 899748-37-9

N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2752751
CAS No.: 899748-37-9
M. Wt: 381.45
InChI Key: NGHSXENMFUKFKG-UHFFFAOYSA-N
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Description

N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a 1,1-dioxo-1λ⁶,2-thiazinan moiety and an oxolan-2-ylmethyl substituent. The compound’s core structure includes:

  • Ethanediamide backbone: A diamide linkage (CONH–NHCO) connecting two aromatic/heterocyclic groups.
  • Oxolan-2-ylmethyl group: A tetrahydrofuran-derived substituent, enhancing solubility and influencing stereoelectronic properties .

This compound’s design suggests applications in medicinal chemistry (e.g., enzyme inhibition) or agrochemical development, given structural parallels to sulfonamide-based pesticides and bioactive amides .

Properties

IUPAC Name

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c21-16(18-12-15-4-3-10-25-15)17(22)19-13-5-7-14(8-6-13)20-9-1-2-11-26(20,23)24/h5-8,15H,1-4,9-12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHSXENMFUKFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the thiazinane and tetrahydrofuran intermediates. These intermediates are then coupled through a series of reactions to form the final oxalamide compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide can undergo several types of chemical reactions, including:

    Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while reduction of the oxalamide group can produce primary or secondary amines.

Scientific Research Applications

N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Core Structure Key Substituents Physicochemical/Biological Properties Reference
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide (Target) Ethanediamide 4-(1,1-dioxothiazinan)phenyl; oxolan-2-ylmethyl High polarity (sulfonyl groups); moderate solubility (oxolan); potential protease inhibition
N,N'-bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide Ethanediamide Hexylamino, methylphenyl Lipophilic (alkyl chains); lower water solubility; possible membrane permeability
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide 3,4-dichlorophenyl; thiazolyl Electron-withdrawing Cl groups enhance stability; antimicrobial activity
6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide Carboxamide Oxolan-2-ylmethyl; trifluoromethylphenyl; thiazolyl Enhanced metabolic stability (CF₃ group); high binding affinity (pyridine-thiazole interaction)
N-(1,1-dimethylethyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine (terbutryn) Triazine tert-butyl; ethyl; methylthio Herbicidal activity (triazine core); environmental persistence

Key Comparative Insights :

Backbone Flexibility vs. In contrast, triazine derivatives (e.g., terbutryn) exhibit rigidity, favoring herbicide action via photosynthetic inhibition .

Polarity and Solubility :

  • The target’s 1,1-dioxothiazinan group introduces polarity (logP ~1.5–2.0 estimated), comparable to sulfonamide antibiotics. However, trifluoromethylphenyl-containing analogs (e.g., ’s carboxamide) exhibit higher lipophilicity (logP ~3.0–3.5), improving blood-brain barrier penetration .

Biological Activity :

  • Acetamide derivatives with thiazolyl groups (e.g., ) show antimicrobial properties due to thiazole’s role in disrupting bacterial cell walls. The target’s thiazinan sulfone may mimic this mechanism but with reduced cytotoxicity .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving sulfonyl group installation and amide coupling (similar to ’s oligonucleotide intermediate), yielding ~60–70% purity post-chromatography. Triazine-based pesticides () are simpler to synthesize, with higher industrial scalability .

Research Findings and Data

NMR Spectral Data :

  • Target Compound :
    • ¹H NMR : δ 7.8–7.6 (aromatic protons), δ 4.3–3.8 (oxolan methylene), δ 3.5–3.2 (thiazinan CH₂).
    • ¹³C NMR : δ 170.5 (CONH), δ 115.2 (aromatic C), δ 72.1 (oxolan C).
    • Similar to ’s ethanediamides but with distinct sulfonyl carbon shifts (δ 55–60) .

Biological Activity

N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic compound featuring a thiazinan ring and an ethanediamide functional group. This article explores its biological activity, including potential antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Thiazinan Ring : Contributes to chemical reactivity.
  • Ethanediamide Group : Enhances the compound's interaction with biological targets.

The molecular formula is C20H23N3O4SC_{20}H_{23}N_3O_4S, with a molecular weight of 401.48 g/mol. The presence of the sulfonamide group is significant as sulfonamides are known for their diverse biological activities.

Antimicrobial Properties

Studies suggest that this compound exhibits antimicrobial activity . The mechanism may involve inhibition of bacterial enzymes critical for cell wall synthesis or metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies indicate that it can inhibit the proliferation of various cancer cell lines. For example, in vitro tests have shown cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The IC50 values for these cell lines suggest moderate potency, warranting further investigation into its efficacy and selectivity.

The proposed mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interaction : Potential interactions with receptors can lead to altered signaling pathways that affect cell growth and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-(2-phenylethyl)ethanediamideSimilar thiazinan ringDifferent biological activity
4-[(1,1-dioxo-1lambda6,2-thiazinan-2-yl)methyl]-3-fluorobenzonitrileContains fluorine substituentDistinct reactivity profiles

Case Studies and Research Findings

Research has indicated that derivatives of sulfonamides can produce significant biological effects. A study on benzenesulfonamide derivatives demonstrated their ability to alter perfusion pressure in cardiovascular models, suggesting potential therapeutic applications in cardiovascular diseases .

In another study focusing on 1,2,4-Oxadiazole derivatives, compounds exhibiting similar structural features showed promising results against various cancer cell lines with IC50 values significantly lower than those observed for this compound .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Functionalization of the phenyl group with the 1,1-dioxo-1λ⁶,2-thiazinan moiety using sulfonating agents under anhydrous conditions .
  • Step 2 : Amidation of the oxolan-2-ylmethyl group with ethanediamide precursors, often requiring coupling reagents like EDCI/HOBt in dichloromethane at 0–25°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to achieve ≥95% purity .
  • Key analytical validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~250–280 nm) .
  • Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C) with HPLC monitoring over 48–72 hours .
  • Critical parameters : Oxolan-2-ylmethyl groups enhance aqueous solubility compared to purely aromatic analogs, but the thiazinan-dione moiety may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) and validate using positive controls (e.g., doxorubicin for apoptosis) .
  • Metabolic interference : Test metabolite profiles using liver microsomes (human/rodent) to identify unstable intermediates that skew activity .
  • Structural analogs : Compare activity with derivatives (e.g., replacing oxolan-2-ylmethyl with furan-2-ylmethyl or piperidinyl groups) to isolate pharmacophoric contributions .

Q. How can computational modeling guide the design of target-specific analogs?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding to sulfotransferases or kinases, leveraging the thiazinan-dione moiety’s sulfone group as a hydrogen-bond acceptor .
  • ADMET prediction : SwissADME or ADMETLab 2.0 can forecast BBB permeability (logBB <0.3) and CYP3A4 inhibition risks .
  • SAR analysis : QSAR models built with Dragon descriptors highlight the oxolane ring’s role in reducing logP (improved solubility) vs. thiophene analogs .

Q. What methodologies are effective for studying its mechanism of action in enzyme inhibition?

  • Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) to measure sulfotransferase inhibition via stopped-flow spectroscopy .
  • Crystallography : Co-crystallize the compound with human SULT1A1 or SULT2A1 to resolve binding modes (PDB deposition recommended) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Cell-line specificity : Profile activity in panels (e.g., NCI-60) to identify lineage-dependent effects (e.g., heightened sensitivity in leukemia vs. solid tumors) .
  • Microenvironment factors : Test under hypoxic (1% O₂) vs. normoxic conditions to assess redox-sensitive mechanisms linked to the thiazinan-dione group .
  • Off-target profiling : Use kinase/GPCR profiling services (e.g., Eurofins) to rule out polypharmacology .

Comparative Structural Analysis

Q. How do structural modifications (e.g., oxolane vs. tetrahydrofuran) impact bioactivity?

  • Case study : Replacing oxolan-2-ylmethyl with tetrahydrofuran-2-ylmethyl reduces metabolic stability (CYP2C9-mediated oxidation) but enhances BBB penetration .
  • Electron-withdrawing effects : The 1,1-dioxo-thiazinan group increases electrophilicity, improving kinase inhibition but raising reactivity toward glutathione (trapping assays recommended) .

Methodological Recommendations

  • Synthetic reproducibility : Document inert atmosphere (N₂/Ar) and moisture control rigorously to avoid side reactions (e.g., hydrolysis of ethanediamide) .
  • Bioassay design : Include orthogonal assays (e.g., SPR for binding affinity + cellular viability) to minimize false positives .
  • Data reporting : Adhere to FAIR principles with raw spectral data (NMR, HRMS) deposited in public repositories (e.g., Zenodo) .

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